molecular formula C19H16N2 B14197281 3-(7-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline CAS No. 919786-29-1

3-(7-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline

Cat. No.: B14197281
CAS No.: 919786-29-1
M. Wt: 272.3 g/mol
InChI Key: GQKGQUVHFGVFKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(7-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline is a heterocyclic compound that features both quinoline and dihydroisoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline typically involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by cyclization. One efficient route involves the reaction of 3,4-dihydroisoquinoline with methyl bromoacetate in acetonitrile at 60°C, yielding the desired product after 6 hours . Another method involves the Ritter reaction of 3-quinolinecarbonitrile with 2-methyl-1-phenylpropan-2-ol, followed by Bischler-Napieralski cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(7-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Iminium salts and further oxidized derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 3-(7-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes, such as dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis . The inhibition of DHODH can lead to antiproliferative effects, making the compound a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroisoquinoline: Shares the dihydroisoquinoline moiety but lacks the quinoline ring.

    Quinoline: Contains the quinoline ring but lacks the dihydroisoquinoline moiety.

    Tetrahydroisoquinoline: A fully saturated derivative of isoquinoline.

Uniqueness

3-(7-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline is unique due to its combined quinoline and dihydroisoquinoline structures, which confer distinct chemical and biological properties. This dual structure allows for a broader range of chemical reactivity and potential biological activity compared to its individual components.

Properties

CAS No.

919786-29-1

Molecular Formula

C19H16N2

Molecular Weight

272.3 g/mol

IUPAC Name

3-(7-methyl-3,4-dihydroisoquinolin-1-yl)quinoline

InChI

InChI=1S/C19H16N2/c1-13-6-7-14-8-9-20-19(17(14)10-13)16-11-15-4-2-3-5-18(15)21-12-16/h2-7,10-12H,8-9H2,1H3

InChI Key

GQKGQUVHFGVFKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCN=C2C3=CC4=CC=CC=C4N=C3)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.